N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide
Overview
Description
N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide is a chemical compound with a molecular formula of C18H20N2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a piperidinylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide typically involves the reaction of 2-ethoxyphenylamine with piperidin-2-one in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature of around 80-100°C, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to receptors or enzymes, leading to modulation of cellular functions. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
- N-(2-ethoxyphenyl)-2-(mercapto-phenylamino-methylene)-3-oxo-butanamide
- N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl and piperidinylacetamide moieties contribute to its versatility in various applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-13-9-5-4-8-12(13)16-14(18)15(19)17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPQDSLTWXWBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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